molecular formula C10H8BrNO B2897181 6-Bromo-4-methyl-1H-indole-2-carbaldehyde CAS No. 2225144-39-6

6-Bromo-4-methyl-1H-indole-2-carbaldehyde

Cat. No. B2897181
CAS RN: 2225144-39-6
M. Wt: 238.084
InChI Key: NBANRHZMAGJNFI-UHFFFAOYSA-N
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Description

“6-Bromo-4-methyl-1H-indole-2-carbaldehyde” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .

Scientific Research Applications

Molecular Structure and Characterization

  • A study focused on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and other compounds, resulting in the formation of a new compound characterized by spectroscopic and thermal tools. This research also involved X-ray single crystal diffraction and explored molecular orbital energy levels and electrophilic/nucleophilic regions using computational methods, indicating applications in crystallography and molecular modeling (Barakat et al., 2017).

Marine Natural Products

  • Another study identified various bromoindole carbaldehydes isolated from marine sponges, highlighting their potential as marine natural products with applications in drug discovery and marine biology (McKay et al., 2002).

Cell Cycle Effects

  • Research on derivatives of indole-3-carbaldehyde, including brominated compounds, investigated their effects on cell division in sea urchin eggs, offering insights into cytotoxicity and potential applications in developmental biology and toxicology (Moubax et al., 2001).

Vibrational Spectra and Photochemistry

  • A study on 6-Bromopyridine-2-carbaldehyde, which shares structural similarities with 6-Bromo-4-methyl-1H-indole-2-carbaldehyde, focused on its structure, vibrational spectra, and photochemistry, relevant for applications in supramolecular chemistry and as a ligand for transition metal catalysts (Brito et al., 2023).

Antimicrobial Activity

  • Indole semicarbazones synthesized from derivatives of indole-3-carbaldehyde exhibited antimicrobial activity, suggesting applications in medicinal chemistry and antimicrobial research (Laxmi & Rajitha, 2010).

properties

IUPAC Name

6-bromo-4-methyl-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-7(11)3-10-9(6)4-8(5-13)12-10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANRHZMAGJNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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